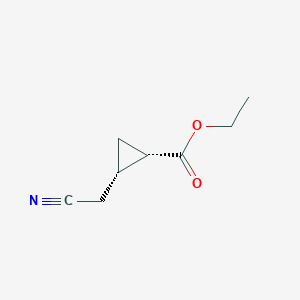

cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate

Overview

Description

Molecular Structure Analysis

The molecular formula of “cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate” is C8H11NO2 . Its molecular weight is 153.18 .Physical And Chemical Properties Analysis

“Cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate” is a liquid at room temperature . The storage temperature is 2-8°C in a sealed, dry environment .Scientific Research Applications

-

Synthesis of Coumarin-3-carboxylate Ester

- Scientific Field: Structural Chemistry

- Application Summary: Ethyl cyanoacetate is used in the condensation with salicylaldehyde to produce either coumarin-3-carboxylate ester or 3-cyancoumarin . This reaction is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .

- Methods of Application: The reaction is promoted by a low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid . This approach not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

- Results: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

-

[5+2] Cycloadditions in Natural Product Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals .

- Methods of Application: This review discusses recent developments on the [5+2] cycloadditions and their application in the synthesis of complex natural products .

- Results: The [5+2] cycloadditions have influenced the logical process of the synthesis .

-

Ethylene Cyclopropanation

- Scientific Field: Organic Chemistry

- Application Summary: Ethylene can be directly converted into ethyl 1-cyclopropylcarboxylate upon reaction with ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .

- Methods of Application: The reaction involves the use of ethyl diazoacetate (EDA) in the presence of catalytic amounts of IPrAuCl/NaBArF4 .

- Results: The reaction results in the direct conversion of ethylene into ethyl 1-cyclopropylcarboxylate .

- Cyclopropane-1,2-dicarboxylic acids

- Scientific Field: Biophysical Chemistry

- Application Summary: Cyclopropane-1,2-dicarboxylic acids are used as tools for the biophysical investigation of O-acetylserine sulfhydrylases .

- Methods of Application: The investigation involves fluorimetric methods and saturation transfer difference (STD) NMR .

- Results: The results of this investigation are not specified in the source .

-

Synthesis of Cyclic Carbonates

- Scientific Field: Green Chemistry

- Application Summary: The synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol is a promising green and sustainable chemistry reaction . This reaction has enormous potential applications as an electrolyte in lithium-ion batteries, a green solvent, and a monomer in polycarbonate production .

- Methods of Application: This review focuses on the most recent developments in the synthesis of cyclic carbonates from glycerol and bio-based epoxides, as well as efficient methods for chemically transforming CO2 using flow chemistry and novel reactor designs .

- Results: The results of this investigation are not specified in the source .

-

Photoisomerization of (Cyanomethylene)cyclopropane

- Scientific Field: Photochemistry

- Application Summary: The photoisomerization of (Cyanomethylene)cyclopropane to 1-Cyano-2-methylenecyclopropane is a significant reaction in photochemistry .

- Methods of Application: The reaction involves the use of ethyl diazoacetate in the presence of a copper−bronze catalyst .

- Results: The reaction results in the direct conversion of (Cyanomethylene)cyclopropane into 1-Cyano-2-methylenecyclopropane .

Safety And Hazards

properties

IUPAC Name |

ethyl (1S,2S)-2-(cyanomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANVJJFBBHUGPY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Ethyl 2-(cyanomethyl)cyclopropanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)

![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)

![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)

![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)

![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)